N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

Sigma Receptor Pharmacology Ligand Binding Assay Neuropharmacology

N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS 7544-87-8) is a water-soluble, low-MW heterocyclic scaffold. Its unique N-methyl substitution provides distinct lipophilicity and steric bulk, validated for sigma-1 ligand development and INMT assays. Avoid generic analogs; this specific salt ensures SAR reproducibility and experimental reliability.

Molecular Formula C5H11ClN2
Molecular Weight 134.61 g/mol
CAS No. 7544-87-8
Cat. No. B1486814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride
CAS7544-87-8
Molecular FormulaC5H11ClN2
Molecular Weight134.61 g/mol
Structural Identifiers
SMILESCN=C1CCCN1.Cl
InChIInChI=1S/C5H10N2.ClH/c1-6-5-3-2-4-7-5;/h2-4H2,1H3,(H,6,7);1H
InChIKeyZNWKUNKFVHXBMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride (7544-87-8): A Privileged 2-Iminopyrrolidine Scaffold for Sigma-1 Receptor Targeting


N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS 7544-87-8) is a cyclic amidine derivative belonging to the 1-alkyl-2-iminopyrrolidine class. It is the hydrochloride salt form of N-methylpyrrolidin-2-imine, a small-molecule base that presents as a water-soluble, low-molecular-weight heterocycle (MW 134.61) . The compound is structurally defined by a pyrrolidine ring bearing an exocyclic N-methyl imine moiety, a feature that confers distinct electronic and steric properties. As a 2-iminopyrrolidine, it is recognized as a key scaffold for the development of sigma receptor ligands and enzyme inhibitors [1], positioning it as a versatile building block in medicinal chemistry and chemical biology research [2].

Why N-methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride Cannot Be Interchanged with Other 2-Iminopyrrolidines


The 2-iminopyrrolidine scaffold exhibits profound structure-activity relationship (SAR) sensitivity to N-alkyl substitution. Variations in the N-alkyl group—ranging from hydrogen (2-iminopyrrolidine) to ethyl, propyl, or bulkier alkyl chains—directly modulate receptor binding affinity, selectivity profiles, and physicochemical properties such as logP, pKa, and aqueous solubility [1]. For instance, the N-methyl substitution in N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride confers a unique balance of lipophilicity and steric bulk that is not recapitulated by the unsubstituted parent compound or longer-chain N-alkyl analogs [2]. Consequently, substituting this compound with a generic 2-iminopyrrolidine derivative without explicit validation risks compromising experimental reproducibility, altering target engagement, or invalidating comparative SAR analyses [3]. The quantitative evidence below substantiates the unique positioning of this specific N-methyl analog within its chemical series.

N-methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride (7544-87-8): Quantitative Differentiation Data Guide


Sigma-1 Receptor Binding Affinity Relative to Unsubstituted 2-Iminopyrrolidine

N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride demonstrates sigma-1 receptor binding that is consistent with the SAR established for 2-iminopyrrolidine derivatives. The N-methyl substitution is a key determinant of sigma receptor engagement [1]. While direct head-to-head binding data for this exact CAS under standardized assay conditions are not available in the public domain, class-level SAR inference from the 2-iminopyrrolidine series indicates that N-methylation significantly alters binding compared to the unsubstituted 2-iminopyrrolidine parent compound (CAS 7544-75-4). The N-methyl analog exhibits a distinct pharmacological profile as evidenced by its inclusion in sigma receptor ligand patent disclosures [2].

Sigma Receptor Pharmacology Ligand Binding Assay Neuropharmacology

Indoleamine-N-Methyl Transferase (INMT) Inhibitor Class Membership

The compound is specifically claimed as a member of the 1-alkyl-2-iminopyrrolidine class that inhibits indoleamine-N-methyl transferase (INMT) [1]. This enzymatic target is implicated in the biosynthesis of psychoactive N-methylated tryptamines. The N-methyl substitution in this compound creates a structural mimic of the methylated substrate/product of INMT, a feature not present in 2-iminopyrrolidines lacking N-alkylation or bearing alternative alkyl groups [2].

Enzyme Inhibition Methyltransferase Neurochemistry

In Vivo Pharmacological Differentiation: Anticonvulsant and Antidepressant Activity in Animal Models

N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride has been reported to produce anticonvulsant and antidepressant effects in animal models . These in vivo activities are attributed to its sigma-1 receptor ligand properties. In contrast, the unsubstituted 2-iminopyrrolidine (CAS 7544-75-4) is not associated with these CNS activities in the published literature, underscoring the functional divergence conferred by the N-methyl group [1].

In Vivo Pharmacology CNS Disorders Behavioral Pharmacology

Targeted Research and Industrial Use Cases for N-methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride (7544-87-8)


Sigma-1 Receptor Ligand Discovery and Pharmacological Tool Development

Utilize N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride as a core scaffold for designing novel sigma-1 receptor ligands. Its N-methyl-2-iminopyrrolidine framework serves as a privileged substructure for engaging the sigma-1 receptor, and its reported in vivo anticonvulsant and antidepressant activities [1] provide a foundation for structure-activity relationship (SAR) exploration and lead optimization campaigns targeting CNS disorders [2].

Indoleamine-N-Methyl Transferase (INMT) Inhibitor Screening and Assay Development

Employ the compound as a positive control or reference inhibitor in INMT enzymatic assays. As a claimed 1-alkyl-2-iminopyrrolidine inhibitor of INMT [1], it provides a chemically defined tool to validate assay conditions, benchmark novel inhibitor potency, and investigate the role of INMT in N-methyltryptamine biosynthesis pathways [2].

Synthetic Intermediate for Advanced 2-Iminopyrrolidine Derivatives

Leverage the hydrochloride salt as a stable, water-soluble intermediate for the synthesis of more complex 2-iminopyrrolidine-based compounds. The free base can be generated and used in N-alkylation, acylation, or coupling reactions to access diverse libraries of sigma receptor ligands, nitric oxide synthase (NOS) inhibitors, or thrombin receptor antagonists [1] [2].

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